molecular formula C17H14N2O2 B2953916 1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid CAS No. 929974-73-2

1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid

Cat. No. B2953916
CAS RN: 929974-73-2
M. Wt: 278.311
InChI Key: YCEPLRVNXFMJJG-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and their related compounds due to its biological and medicinal properties .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves several steps, including nucleophilic substitution reactions . The exact method can vary depending on the specific benzimidazole derivative being synthesized .


Molecular Structure Analysis

Benzimidazole derivatives often have a planar molecular structure. The exact structure can vary depending on the specific derivative and its functional groups .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including reactions with different reagents and under different conditions . The exact reactions can vary depending on the specific benzimidazole derivative.


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary depending on their specific structure. These properties can include solubility, melting point, boiling point, and others .

Scientific Research Applications

Synthesis Techniques and Chemical Characterization

  • Advantageous Synthesis of Benzimidazoles : A study described an efficient one-pot procedure for synthesizing 2-substituted benzimidazoles, including derivatives related to 1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid. This method utilized polyphosphoric acid as a catalyst and solvent, highlighting a versatile approach for creating benzimidazole derivatives with potential scientific applications (Alcalde, Dinarés, Pérez-García, & Roca, 1992).

  • Innovative Microwave-Assisted Synthesis : Another research outlined a microwave-assisted, high-throughput synthesis approach for benzimidazoles from diamines and carboxylic acids. This method provides a practical and efficient pathway for synthesizing a broad range of benzimidazole compounds, potentially including 1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid derivatives, demonstrating significant advantages in terms of reaction speed and efficiency (Lin, Isome, Stewart, Liu, Yohannes, & Yu, 2006).

Biological and Pharmacological Activities

  • Antioxidant and Antimicrobial Properties : Research into benzimidazole derivatives, including structures similar to 1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid, has shown these compounds to possess antioxidant and antimicrobial activities. One study highlighted the synthesis and evaluation of novel benzimidazole derivatives for their in-vitro antioxidant and antimicrobial activities, indicating their potential utility in pharmaceutical applications (Sameut, Zanndouche, Boumaza, Dikes, & Ziani, 2020).

Molecular Docking and Complex Formation

  • Complex Formation and Antimicrobial Activity : A study on bis(benzimidazole) and trithiocyanurate complexes, which relate to the structural framework of 1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid, revealed their potential in forming complexes with antimicrobial properties. The research found that certain complexes showed significant inhibition against a broad spectrum of bacterial and yeast strains, highlighting the compound's potential in antimicrobial applications (Kopel, Wawrzak, Langer, Číhalová, Chudobová, Veselý, Adam, & Kizek, 2015).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and the biological target. For example, some benzimidazole derivatives are known to bind to tubulin proteins, disrupting microtubule assembly and cell division .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can vary depending on the specific compound. Some benzimidazole derivatives are used as pharmaceuticals and have been thoroughly tested for safety .

Future Directions

The future directions for research into benzimidazole derivatives are vast. These compounds have a wide range of biological activities, making them interesting targets for the development of new pharmaceuticals .

properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-2-phenylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-16(21)17(10-12(17)11-6-2-1-3-7-11)15-18-13-8-4-5-9-14(13)19-15/h1-9,12H,10H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEPLRVNXFMJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=NC3=CC=CC=C3N2)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

929974-73-2
Record name 1-(1H-1,3-benzodiazol-2-yl)-2-phenylcyclopropane-1-carboxylic acid
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